molecular formula C6H7N3S B1661659 Imidazo[2,1-b]thiazole-3-methanamine CAS No. 933722-74-8

Imidazo[2,1-b]thiazole-3-methanamine

Cat. No.: B1661659
CAS No.: 933722-74-8
M. Wt: 153.21
InChI Key: LKOOJZXSWSROLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazole-3-methanamine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of imidazo[2,1-b][1,3]thiazol-3-ylmethanamine allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly those of ovarian, colon, renal, and leukemia origin . The compound interacts with these cells, inhibiting their proliferation and inducing apoptosis .

Mode of Action

It is believed to interact with its targets through a series of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. It is known to induce cellular apoptosis, a process that involves a variety of biochemical pathways including the intrinsic and extrinsic apoptotic pathways . .

Pharmacokinetics

It is known that the compound undergoes oxidative metabolism in human liver microsomes to yield glutathione conjugates This suggests that the compound may be metabolized in the liver and excreted via the biliary system

Result of Action

The primary result of the action of Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. The compound has shown promising results in vitro, displaying broad-spectrum antiproliferative activity against a variety of cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3]thiazol-3-ylmethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with α-halocarbonyl compounds under basic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods: Industrial production of imidazo[2,1-b][1,3]thiazol-3-ylmethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b]thiazole-3-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazol-3-ylmethanol, while substitution reactions can introduce various functional groups at the methanamine position .

Scientific Research Applications

Imidazo[2,1-b]thiazole-3-methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    Pifithrin-β: An antineoplastic agent.

    WAY-181187: An anxiolytic agent.

Comparison: Imidazo[2,1-b]thiazole-3-methanamine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity for certain biological targets .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h1-2,4H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOOJZXSWSROLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CSC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289787
Record name Imidazo[2,1-b]thiazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933722-74-8
Record name Imidazo[2,1-b]thiazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933722-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[2,1-b]thiazole-3-methanamine
Reactant of Route 2
Imidazo[2,1-b]thiazole-3-methanamine
Reactant of Route 3
Imidazo[2,1-b]thiazole-3-methanamine
Reactant of Route 4
Imidazo[2,1-b]thiazole-3-methanamine
Reactant of Route 5
Reactant of Route 5
Imidazo[2,1-b]thiazole-3-methanamine
Reactant of Route 6
Imidazo[2,1-b]thiazole-3-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.